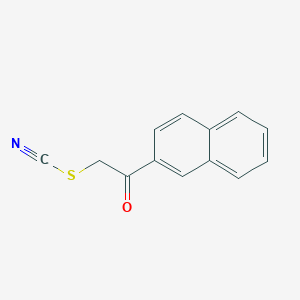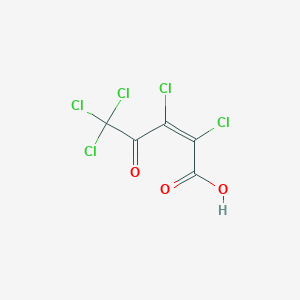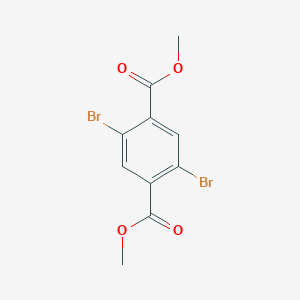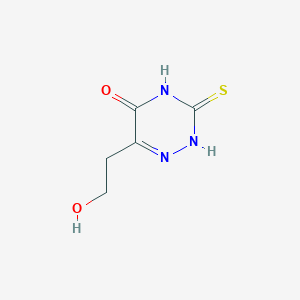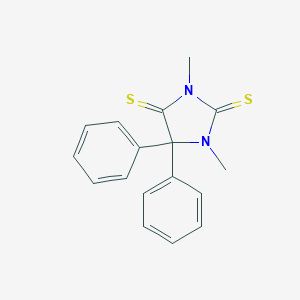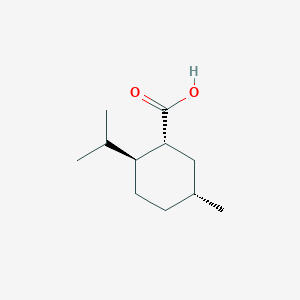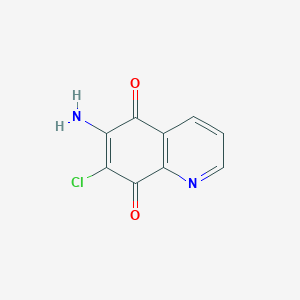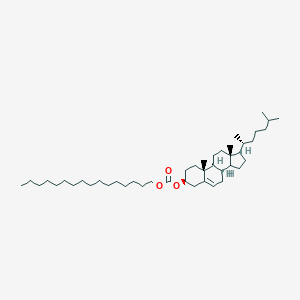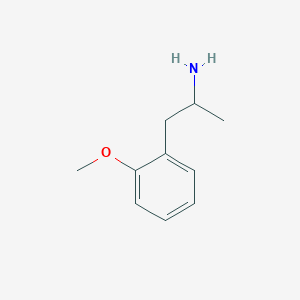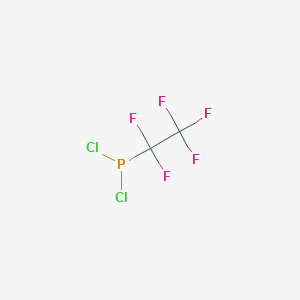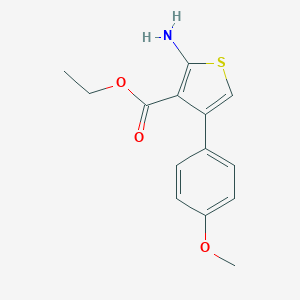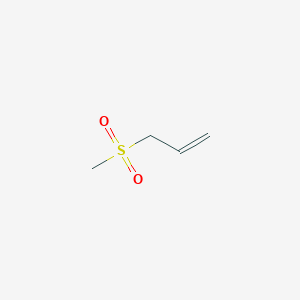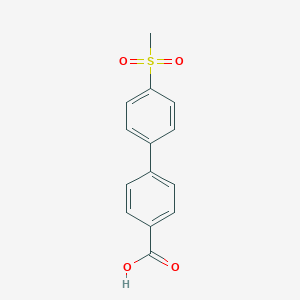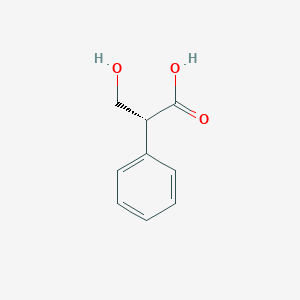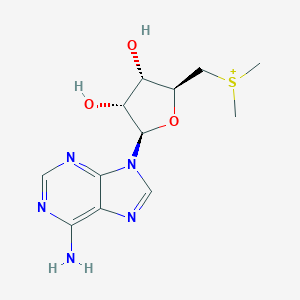
5'-Deoxy-5'-(dimethyl-lambda~4~-sulfanyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-Deoxy-5'-(dimethyl-lambda~4~-sulfanyl)adenosine, also known as MTA, is a naturally occurring molecule that has been found to have various biochemical and physiological effects. It is a sulfur-containing nucleoside and is involved in the biosynthesis of methionine and S-adenosylmethionine (SAM), which are important compounds in biological processes such as DNA methylation and protein synthesis.
Wissenschaftliche Forschungsanwendungen
Chemiluminescence Studies
The compound's analogs have been utilized in chemiluminescence studies. For instance, sulfanyl-substituted dioxetanes, closely related to 5'-Deoxy-5'-(dimethyl-lambda4-sulfanyl)adenosine, demonstrated the ability to emit light upon base-induced decomposition, offering potential applications in bioanalytical chemistry and molecular imaging (Watanabe et al., 2010).
Enzymatic Activity and Inhibition
Studies have explored the role of similar compounds in enzymatic processes. 5'-Deoxy-5'-(dimethyl-lambda4-sulfanyl)adenosine analogs have been shown to inhibit S-adenosyl-L-homocysteine hydrolase, which is significant in understanding and potentially manipulating metabolic pathways (Wnuk et al., 1997).
Role in Nucleic Acid Metabolism
Research has indicated that derivatives of this compound play a critical role in nucleic acid metabolism. For example, 5'-Deoxy-5'-methylthioadenosine, a related molecule, is involved in the methionine recycling pathways, which is crucial for understanding cellular metabolism and drug design, particularly in antimalarial therapies (Sufrin et al., 1995).
Structural Analysis and Crystallography
Structural analysis of compounds closely related to 5'-Deoxy-5'-(dimethyl-lambda4-sulfanyl)adenosine, such as 5'-deoxy-5'-thioadenosine derivatives, has been carried out to understand their molecular conformation and potential interactions, aiding in the design of more effective compounds for various applications, including therapeutic agents (Benghiat & Crooks, 1983).
Pharmaceutical Applications
This compound and its analogs have been examined for their pharmaceutical applications, particularly in the context of their interactions with enzymes and potential as drug precursors or inhibitors. For example, analogs have been investigated for their trypanocidal activity, indicating a potential use in developing treatments for trypanosomiasis (Bacchi et al., 1991).
Eigenschaften
CAS-Nummer |
15648-76-7 |
|---|---|
Produktname |
5'-Deoxy-5'-(dimethyl-lambda~4~-sulfanyl)adenosine |
Molekularformel |
C12H18N5O3S+ |
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium |
InChI |
InChI=1S/C12H18N5O3S/c1-21(2)3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,13,14,15)/q+1/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
DVNIRPKXKMIDQU-WOUKDFQISA-N |
Isomerische SMILES |
C[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonyme |
S-methyl-5'-methylthioadenosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



